molecular formula C13H17NO B2656078 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline CAS No. 4053-50-3

6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

Cat. No.: B2656078
CAS No.: 4053-50-3
M. Wt: 203.285
InChI Key: KQICGCZZOQMMAX-UHFFFAOYSA-N
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Description

6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is a useful research compound. Its molecular formula is C13H17NO and its molecular weight is 203.285. The purity is usually 95%.
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Properties

IUPAC Name

6-methoxy-2,2,4-trimethyl-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-9-8-13(2,3)14-12-6-5-10(15-4)7-11(9)12/h5-8,14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQICGCZZOQMMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)OC)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Mechanism of action of 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline as an antioxidant

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Antioxidant Mechanism of 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress is a key pathological factor in a myriad of chronic and degenerative diseases. Consequently, the identification and characterization of novel antioxidant compounds are of paramount importance in therapeutic development. This technical guide provides a detailed exploration of the mechanism of action of this compound as a potent antioxidant. We will dissect the core chemical functionalities that underpin its radical-scavenging capabilities, drawing upon evidence from analogous compounds and established antioxidant principles. This document will further provide standardized experimental protocols for the evaluation of its antioxidant efficacy and offer insights into the structure-activity relationships that govern its protective effects.

Introduction: The Promise of Dihydroquinolines

The 1,2-dihydroquinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Among these, their capacity to counteract oxidative stress has garnered significant attention. The parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), is a well-established antioxidant in industrial applications, particularly in the preservation of rubber and polymers.[1][2] Its derivatives, such as 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline (ethoxyquin), have also been explored for their antioxidant properties in biological systems.[3][4][5]

This guide focuses on a specific derivative, this compound, to elucidate the nuanced interplay of its structural components in conferring its antioxidant function. Understanding this mechanism is crucial for the rational design of next-generation therapeutics aimed at mitigating oxidative damage.

The Core Mechanism: A Tale of Two Moieties

The antioxidant prowess of this compound stems from a cooperative interplay between its dihydroquinoline ring system and the strategically positioned methoxy group. The primary mechanism of radical scavenging is believed to involve two key processes: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[6][7]

The Dihydroquinoline Core: The Hydrogen Donor

The defining feature of the 1,2-dihydroquinoline ring is the secondary amine (N-H) group. This group serves as the primary hydrogen donor in the radical scavenging process.[8] When encountering a free radical (R•), the N-H bond homolytically cleaves, donating a hydrogen atom to neutralize the radical. This process is depicted in the following reaction:

DHQ-NH + R• → DHQ-N• + RH

The efficacy of this HAT mechanism is contingent on the stability of the resulting nitrogen-centered radical (DHQ-N•). The dihydroquinoline scaffold is adept at stabilizing this radical through resonance, delocalizing the unpaired electron across the aromatic system. This delocalization significantly lowers the energy of the radical, making the initial hydrogen donation more thermodynamically favorable.

The 6-Methoxy Group: An Electronic Enhancer

The substituent at the 6-position of the quinoline ring plays a critical role in modulating the antioxidant activity. The methoxy (-OCH3) group is a potent electron-donating group (EDG).[9] Its presence enhances the antioxidant capacity of the molecule through several synergistic effects:

  • Increased Electron Density: The methoxy group donates electron density to the aromatic ring through the resonance effect. This increased electron density on the ring system further stabilizes the nitrogen-centered radical formed after hydrogen donation.

  • Lowering Bond Dissociation Energy (BDE): The electron-donating nature of the methoxy group can lower the bond dissociation energy of the N-H bond, making the hydrogen atom more readily available for donation to a free radical.

  • Direct Radical Scavenging Potential: While the N-H group is the primary hydrogen donor, computational studies on similar methoxy-substituted compounds suggest that under certain conditions, the methoxy group itself can participate in radical scavenging reactions, potentially through demethylation followed by hydrogen atom transfer from the newly formed hydroxyl group.[10]

The following diagram illustrates the proposed mechanism of radical scavenging by this compound, highlighting the key roles of the N-H and methoxy groups.

Antioxidant_Mechanism cluster_0 Radical Scavenging by this compound Compound 6-Methoxy-TMQ (DHQ-NH) Intermediate Nitrogen-Centered Radical (DHQ-N•) Compound->Intermediate Hydrogen Atom Transfer (HAT) Radical Free Radical (R•) Neutralized Neutralized Molecule (RH) Radical->Neutralized Accepts H• Stabilized Resonance-Stabilized Radical Intermediate->Stabilized Resonance Delocalization

Caption: Proposed antioxidant mechanism of this compound.

Supporting Evidence from Analogous Compounds

Direct experimental data on the antioxidant capacity of this compound is limited in the public domain. However, extensive research on its close analog, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ), provides compelling evidence for the potent antioxidant activity of this molecular scaffold.

DHQ has been shown to exhibit significant protective effects in animal models of acetaminophen-induced liver injury and experimental Parkinson's disease.[1][3][8] These studies demonstrated that DHQ administration leads to:

  • A reduction in markers of oxidative stress.[1][3]

  • Normalization of the antioxidant defense system, including levels of glutathione (GSH) and the activity of enzymes like glutathione peroxidase (GPx) and glutathione S-transferase (GST).[3]

  • Inhibition of lipid peroxidation.[8]

These findings strongly suggest that the 2,2,4-trimethyl-1,2-dihydroquinoline core is a highly effective antioxidant framework. The presence of an electron-donating group at the 6-position, be it a hydroxyl or a methoxy group, is crucial for this activity.

Experimental Protocols for Efficacy Evaluation

To quantitatively assess the antioxidant activity of this compound, a series of standardized in vitro assays are recommended. The following protocols provide a robust framework for such an evaluation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[11][12]

Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

  • Preparation of Test Compound and Control: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Perform serial dilutions to obtain a range of concentrations (e.g., 1, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for a positive control (e.g., Ascorbic acid or Trolox).

  • Assay Protocol:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compound, positive control, or solvent (as a blank) to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution with the solvent, and Abs_sample is the absorbance of the DPPH solution with the test compound or control.

  • Determination of IC50: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-generated ABTS radical cation (ABTS•+), a blue/green chromophore, leading to its decolorization.[9] The change in absorbance is proportional to the antioxidant concentration.

Methodology:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Before use, dilute the ABTS•+ solution with methanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compound and Control: As described in the DPPH assay protocol.

  • Assay Protocol:

    • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.

    • Add 10 µL of the different concentrations of the test compound, positive control, or solvent (as a blank) to the respective wells.

    • Incubate the plate at room temperature for 6-10 minutes.

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determination of IC50: As described in the DPPH assay protocol.

The workflow for a typical antioxidant assay is visualized below.

Assay_Workflow cluster_workflow General Antioxidant Assay Workflow Prep_Reagent Prepare Radical Solution (e.g., DPPH, ABTS•+) Reaction Mix Radical Solution with Samples in Microplate Prep_Reagent->Reaction Prep_Sample Prepare Serial Dilutions of Test Compound & Control Prep_Sample->Reaction Incubation Incubate in Dark at Room Temperature Reaction->Incubation Measurement Measure Absorbance at Specific Wavelength Incubation->Measurement Analysis Calculate % Inhibition and Determine IC50 Measurement->Analysis

Caption: A generalized workflow for in vitro antioxidant capacity assays.

Lipid Peroxidation Inhibition Assay

Principle: This assay assesses the ability of an antioxidant to inhibit the oxidative degradation of lipids. A common method involves inducing lipid peroxidation in a biological sample (e.g., brain or liver homogenate) with an oxidizing agent (e.g., FeSO4-ascorbate) and measuring the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) method.[13]

Methodology:

  • Preparation of Tissue Homogenate: Homogenize fresh tissue (e.g., rat brain) in cold phosphate buffer.

  • Induction of Lipid Peroxidation:

    • In a test tube, mix the tissue homogenate with a solution of the test compound at various concentrations.

    • Add freshly prepared FeSO4 and ascorbic acid solutions to initiate lipid peroxidation.

    • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Measurement of MDA (TBARS Assay):

    • Stop the reaction by adding trichloroacetic acid (TCA).

    • Add thiobarbituric acid (TBA) reagent and heat at 95°C for 30 minutes. This forms a pink-colored MDA-TBA adduct.

    • Cool the samples and centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

  • Calculation of Inhibition: Compare the absorbance of samples treated with the test compound to that of the untreated (peroxidized) control.

Data Summary and Interpretation

The primary output from the DPPH and ABTS assays is the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity. The following table provides an illustrative summary of the type of data that would be generated and how it can be used for comparative analysis.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)Lipid Peroxidation Inhibition (%) at 50 µM
This compound To be determinedTo be determinedTo be determined
Trolox (Standard)~15-25~5-15High
Ascorbic Acid (Standard)~20-30~10-20Moderate

Note: The values for the standard compounds are typical ranges and may vary depending on specific assay conditions.

Conclusion and Future Directions

This compound possesses a molecular architecture primed for potent antioxidant activity. Its mechanism of action is rooted in the ability of its dihydroquinoline core to donate a hydrogen atom to neutralize free radicals, a process that is electronically enhanced by the electron-donating 6-methoxy substituent. While direct experimental validation is a necessary next step, the substantial body of evidence from closely related analogs provides a strong rationale for its potential as an effective antioxidant agent.

Future research should focus on:

  • Quantitative in vitro evaluation: Determining the IC50 values of this compound in DPPH, ABTS, and other antioxidant assays to benchmark its activity against standard compounds.

  • Computational Modeling: Employing Density Functional Theory (DFT) to calculate parameters such as bond dissociation energies, ionization potentials, and HOMO-LUMO energy gaps to provide a theoretical underpinning for the proposed mechanism.[7]

  • In vivo studies: Assessing the compound's efficacy in animal models of diseases with a strong oxidative stress component.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing derivatives with different substituents on the quinoline ring to optimize antioxidant activity.

By pursuing these avenues of research, the full therapeutic potential of this compound and its derivatives can be elucidated, paving the way for the development of novel antioxidant therapies.

References

  • Effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline on the oxidative status and activity of dicarboxylic acid metabolism enzymes in toxic liver injury in rats. (n.d.). Research in Pharmaceutical Sciences. Available from: [Link]

  • Iskusnykh, I. Y., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. Current Issues in Molecular Biology, 45(10), 8321-8336. Available from: [Link]

  • Popov, S. S., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Current Issues in Molecular Biology, 45(9), 7578-7594. Available from: [Link]

  • Kancharla, S., et al. (2023). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Available from: [Link]

  • Liu, Y., et al. (2012). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry, 25(5). Available from: [Link]

  • Blázovics, A., et al. (1999). In vitro scavenger effect of dihydroquinoline type derivatives in different free radical generating systems. Free Radical Research, 31(sup1), S215-S222. Available from: [Link]

  • Akinlalu, A. O., et al. (2018). Evaluation of free radical scavenging capacity of methoxy containing-hybrids of thiosemicarbazone-triazole and their influence on glucose transport. BMC Research Notes, 11(1), 874. Available from: [Link]

  • Callizot, N., et al. (2001). Protective effect of the antioxidant 6-ethoxy-2,2-pentamethylen-1,2-dihydroquinoline (S 33113) in models of cerebral neurodegeneration. European Journal of Pharmacology, 417(3), 221-230. Available from: [Link]

  • Li, M., et al. (2024). Theoretical Study on the Multiple Free Radical Scavenging Reactions of Pyranoanthocyanins. Molecules, 29(1), 75. Available from: [Link]

  • Iskusnykh, I. Y., et al. (2021). Synthesis of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline by dealkylation of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline when exposed to hydrobromic acid. ResearchGate. Available from: [Link]

  • Galano, A., & Alvarez-Idaboy, J. R. (2013). Computational investigation on the antioxidant activities and on the Mpro SARS-CoV-2 non-covalent inhibition of isorhamnetin. Frontiers in Chemistry, 10, 1079085. Available from: [Link]

  • El-Sayed, W. M., & El-Essawy, F. A. (2017). Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. World Journal of Organic Chemistry, 5(1), 1-13. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available from: [Link]

  • Iskusnykh, I. Y., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. Current Issues in Molecular Biology, 45(10), 8321-8336. Available from: [Link]

  • Iacopini, P., et al. (2016). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 104-111. Available from: [Link]

  • Farkhondeh, T., et al. (2023). Synthetic Cyclic C5-Curcuminoids Increase Antioxidant Defense and Reduce Inflammation in 6-OHDA-Induced Retinoic Acid-Differentiated SH-SY5Y Cells. Molecules, 28(17), 6301. Available from: [Link]

  • Zhokhov, S. S., et al. (2009). Antioxidant Hydroquinones Substituted by β-1,6-Linked Oligosaccharides in Wheat Germ. Journal of Natural Products, 72(11), 1968-1972. Available from: [Link]

  • Wikipedia. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline. Available from: [Link]

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An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive exploration of the ultraviolet-visible (UV-Vis) absorption spectrum of 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline. Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings, practical experimental protocols, and interpretive analysis of the UV-Vis spectrum of this significant quinoline derivative. While a directly measured high-resolution spectrum for this specific molecule is not widely published, this guide synthesizes data from structurally analogous compounds to provide a robust predictive framework and a detailed methodology for its empirical determination.

Introduction: The Significance of this compound

This compound is a heterocyclic compound of considerable interest, primarily owing to the antioxidant properties exhibited by its parent molecule, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), and its derivatives.[1] These compounds are widely utilized as stabilizers in various industrial applications, including rubber and polymer manufacturing.[1] In the realm of drug development and life sciences, the antioxidant capabilities of quinoline derivatives are a focal point of research for their potential therapeutic applications, such as in mitigating oxidative stress-related pathologies.[2] The 6-methoxy substitution is of particular interest as it can modulate the electronic properties of the quinoline ring, potentially enhancing its antioxidant efficacy and influencing its pharmacokinetic profile.

UV-Vis spectroscopy is a fundamental analytical technique for characterizing chromophoric molecules like this compound. The absorption of UV-Vis radiation provides valuable information about the electronic transitions within the molecule, which are directly related to its structure and conjugation. This data is crucial for quality control, stability studies, and in understanding the molecule's interaction with its environment.

Theoretical Framework: Understanding the UV-Vis Absorption of Quinolines

The UV-Vis absorption spectrum of an organic molecule is dictated by the electronic transitions between molecular orbitals. For quinoline derivatives, the absorption bands typically arise from π → π* and n → π* transitions. The extended π-system of the quinoline ring is the primary chromophore.

The position and intensity of the absorption maxima (λmax) are influenced by several factors:

  • Molecular Structure and Conjugation: The extent of the conjugated π-electron system is a dominant factor. The dihydroquinoline core, with its fused aromatic and partially saturated rings, possesses a distinct electronic structure.

  • Substituents: The presence of substituents on the quinoline ring can significantly alter the absorption spectrum. The methoxy group (-OCH3) at the 6-position is an auxochrome, an electron-donating group that, through resonance, can extend the conjugation of the π-system. This typically leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity) compared to the unsubstituted parent compound.

  • Solvent Polarity: The polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in the absorption maxima. Polar solvents may stabilize the excited state more than the ground state, resulting in a red shift for π → π* transitions.

  • pH: The pH of the solution can affect the protonation state of the nitrogen atom in the quinoline ring, which in turn alters the electronic structure and the resulting UV-Vis spectrum.

Based on the analysis of similar methoxy-substituted quinoline derivatives, it is anticipated that this compound will exhibit characteristic absorption bands in the UV region, likely with a λmax in the range of 300-400 nm.

Experimental Protocol: Acquiring the UV-Vis Absorption Spectrum

This section provides a detailed, self-validating protocol for obtaining the UV-Vis absorption spectrum of this compound.

Materials and Instrumentation
  • Analyte: this compound (high purity)

  • Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane). The choice of solvent is critical and should be reported with the results.

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Accurately weigh a precise amount of this compound.

    • Dissolve the weighed compound in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of working solutions with decreasing concentrations. The absorbance values should ideally fall within the linear range of the instrument (typically 0.1 to 1.0).

  • Instrument Setup and Calibration:

    • Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

    • Set the desired wavelength range for the scan (e.g., 200-800 nm).

    • Perform a baseline correction using a cuvette filled with the same spectroscopic grade solvent that was used to prepare the sample solutions. This step is crucial to subtract the absorbance of the solvent and the cuvette itself.

  • Sample Measurement:

    • Rinse a clean quartz cuvette with the working solution to be measured.

    • Fill the cuvette with the working solution and ensure there are no air bubbles.

    • Place the sample cuvette in the sample holder of the spectrophotometer.

    • Initiate the scan to record the absorbance spectrum.

  • Data Acquisition and Analysis:

    • Save the spectral data.

    • Identify the wavelength of maximum absorbance (λmax).

    • If quantitative analysis is required, construct a calibration curve by plotting absorbance at λmax versus the concentration of the prepared working solutions.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Weigh Analyte B Dissolve in Solvent (Stock Solution) A->B C Serial Dilutions (Working Solutions) B->C F Measure Sample Absorbance C->F D Instrument Warm-up E Baseline Correction (Solvent Blank) D->E E->F G Identify λmax F->G H Plot Calibration Curve G->H I Determine Molar Absorptivity (ε) H->I

Caption: Experimental workflow for obtaining the UV-Vis absorption spectrum.

Data Interpretation and Expected Spectral Features

The UV-Vis spectrum of this compound is expected to exhibit distinct absorption bands characteristic of its electronic structure.

Table 1: Predicted UV-Vis Absorption Characteristics

Solvent SystemPredicted λmax (nm)Predicted Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Electronic Transition
Non-polar (e.g., Cyclohexane)Shorter wavelengthLowerπ → π
Polar (e.g., Ethanol)Longer wavelengthHigherπ → π

The rationale behind these predictions is the expected solvatochromic effect. In a polar solvent like ethanol, the more polar excited state of the π → π* transition will be stabilized to a greater extent than the ground state, leading to a smaller energy gap and thus a bathochromic (red) shift in the λmax compared to a non-polar solvent.

Factors Influencing the UV-Vis Spectrum: A Deeper Dive

The integrity of the obtained UV-Vis spectrum is contingent on the careful control of several experimental variables.

  • Solvent Choice: The solvent must be transparent in the wavelength range of interest and should not react with the analyte. The polarity of the solvent can induce shifts in the absorption maxima, a phenomenon known as solvatochromism. It is imperative to report the solvent used when presenting spectral data.

  • Concentration: The Beer-Lambert law states that absorbance is directly proportional to the concentration of the analyte. However, this relationship holds true only for dilute solutions. At high concentrations, intermolecular interactions can lead to deviations from linearity.

  • pH: For compounds with acidic or basic functional groups, such as the nitrogen in the dihydroquinoline ring, the pH of the solution can significantly alter the electronic structure and, consequently, the UV-Vis spectrum. It is advisable to use buffered solutions if pH effects are being investigated or need to be controlled.

  • Temperature: While generally having a minor effect on the position of absorption bands, temperature can influence the equilibrium between different conformational isomers, which may have slightly different absorption spectra.

Applications in Research and Drug Development

The UV-Vis spectrum of this compound is a valuable tool in various scientific and industrial contexts.

  • Quantitative Analysis: Once a calibration curve is established, UV-Vis spectroscopy provides a rapid and non-destructive method for determining the concentration of the compound in a solution. This is essential for formulation development and quality control in the pharmaceutical industry.

  • Purity Assessment: The presence of impurities with significant UV absorbance can be detected as additional peaks or shoulders in the spectrum.

  • Stability Studies: Degradation of the compound can be monitored by observing changes in its UV-Vis spectrum over time under different storage conditions.

  • Drug-Receptor Interaction Studies: Changes in the UV-Vis spectrum upon binding to a biological target, such as a protein or nucleic acid, can provide insights into the binding mechanism and affinity.

  • Antioxidant Activity Assays: Many antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, rely on monitoring the change in absorbance of a chromophoric radical in the presence of an antioxidant.

Conclusion

This technical guide has provided a comprehensive framework for understanding, obtaining, and interpreting the UV-Vis absorption spectrum of this compound. While a definitive, published spectrum for this specific molecule remains elusive, the principles outlined herein, based on the known properties of quinoline derivatives, offer a solid foundation for its experimental characterization. The detailed protocol and discussion of influencing factors are designed to empower researchers, scientists, and drug development professionals to confidently utilize UV-Vis spectroscopy in their work with this promising antioxidant compound. The continued investigation into the photophysical properties of such molecules will undoubtedly contribute to the advancement of new therapeutic agents and materials.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Wikipedia. 2,2,4-Trimethyl-1,2-dihydroquinoline. [Link]

  • MDPI. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. [Link]

  • Google Patents. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.
  • ResearchGate. Synthesis of 2,2,4-trimethyl-1,2- H -dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects | Request PDF. [Link]

  • Chemotechnique Diagnostics. PATIENT INFORMATION SHEET 2,2,4-Trimethyl-1,2-dihydroquinoline. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Safe Storage and Handling of 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the safe storage and handling of 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline (CAS No. 4053-50-3), a heterocyclic amine with applications in chemical synthesis and research. While its derivatives are noted for their antioxidant properties, ensuring the stability of the compound and the safety of laboratory personnel is paramount.[1][2] This guide details the necessary chemical properties, storage conditions, handling protocols, emergency procedures, and a practical protocol for preparing a stock solution. The protocols herein are designed to provide researchers, scientists, and drug development professionals with the necessary framework to maintain experimental integrity and a safe working environment.

Compound Identification and Properties

Understanding the fundamental chemical and physical properties of this compound is the first step in establishing safe handling and storage procedures.

PropertyValueSource
Molecular Formula C₁₃H₁₇NOPubChem[3]
Molecular Weight 203.28 g/mol PubChem[3]
Appearance Amber to brown granules (for related polymers)R.E. Carroll, Inc.[4]
Solubility Insoluble in water; Soluble in acetone, benzene, chloroform, carbon disulfide.[4]R.E. Carroll, Inc.[4]
Melting Point 72-84 °C (for the related polymer TMQ)NTP, 1992[5]
Boiling Point >315 °C (for the related polymer TMQ)NTP, 1992[5]
Density 1.08 g/cm³ (for the related polymer TMQ)R.E. Carroll, Inc.[4]

Long-Term Storage Protocol

Proper storage is critical to preserve the chemical integrity of this compound and to prevent the formation of hazardous degradation products. The compound may be sensitive to prolonged exposure to air and light.[6][7]

2.1 Storage Environment The primary objective is to store the compound in an environment that minimizes degradation from heat, light, and atmospheric exposure.

  • Temperature: Store in a cool, dry place. This minimizes the rate of potential thermal degradation.

  • Ventilation: The storage area must be well-ventilated to prevent the accumulation of any potential vapors.[4]

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames, as related compounds are combustible.[4][5]

2.2 Container Requirements The choice of container is crucial for maintaining a stable, inert environment.

  • Primary Container: The compound should be stored in a tightly closed container to prevent exposure to air and moisture.[4] Amber glass bottles are recommended to protect the contents from light.

  • Inert Atmosphere: For long-term storage or for highly sensitive applications, displacing the air in the container with an inert gas like argon or nitrogen is a best practice to prevent oxidation.

2.3 Stability and Shelf Life Under the recommended conditions, the maximum storage life is approximately 2 years.[4] It is advisable to re-analyze the purity of the compound if it has been stored for an extended period or if there are any visual changes in its appearance.

Safe Handling Workflow

A systematic workflow ensures that the compound is handled safely at every stage, from retrieval to use. The following diagram and protocol outline this process.

G prep Pre-Handling Check (Review SDS, Prepare PPE) retrieve Retrieve from Storage (Cool, Dry, Dark Location) prep->retrieve 1. Assess transport Transport to Hood (Use Secondary Containment) retrieve->transport 2. Secure weigh Weighing & Dispensing (Perform in Chemical Fume Hood) transport->weigh 3. Transfer dissolve Dissolution (Add to Solvent in Hood) weigh->dissolve 4. Prepare use Experimental Use dissolve->use 5. Execute cleanup Decontamination & Cleanup (Wipe surfaces, Dispose of waste) use->cleanup 6. Conclude return Return to Storage (Seal tightly, Inert gas optional) cleanup->return 7. Store

Caption: Workflow for Safe Handling of Dihydroquinoline Compound.

3.1 Detailed Handling Protocol

  • Preparation: Before handling, review the Safety Data Sheet (SDS) and ensure all necessary Personal Protective Equipment (PPE) is available and in good condition.

  • Engineering Controls: All weighing and solution preparation must be conducted inside a certified chemical fume hood to avoid the inhalation of dust or vapors.[8]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles or a face shield.[6]

    • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves.[8] Always check the breakthrough time of the glove material.

    • Body Protection: A lab coat or chemically impervious clothing is required to prevent skin contact.

  • Dispensing: If the compound is a solid, avoid generating dust. Use appropriate tools (e.g., a spatula) to handle the material.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[8] Do not eat, drink, or smoke in the work area.[8]

Chemical Incompatibilities and Hazardous Reactions

To prevent dangerous reactions, this compound must be segregated from incompatible materials.

  • Strong Oxidizers: Avoid contact with strong oxidizing agents.[5][9]

  • Acids: This compound can neutralize acids in exothermic reactions.[6][7] It is specifically incompatible with concentrated nitric acid.[5]

  • Other Incompatibles: May be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[6][7]

Emergency and Spill Response Protocol

Rapid and correct response to a spill is essential to mitigate hazards.

G spill Spill Occurs is_major Major Spill? (Large quantity, uncontained) spill->is_major evacuate Evacuate Area Alert EHS is_major->evacuate Yes minor_spill Minor Spill is_major->minor_spill No ppe Ensure Proper PPE minor_spill->ppe ignite Remove Ignition Sources ppe->ignite contain Contain & Absorb (Dampen solid with Ethanol) ignite->contain collect Collect Waste (Seal in labeled container) contain->collect clean Decontaminate Area (Ethanol then soap & water) collect->clean

Caption: Decision-making workflow for spill response.

5.1 Minor Spill (Contained, Small Quantity)

  • Alert Personnel: Notify others in the immediate area.

  • Remove Ignition Sources: Immediately remove any sources of ignition from the vicinity.[5][7]

  • Containment: If the compound is a solid, gently dampen the spilled material with 60-70% ethanol to prevent dust from becoming airborne.[5]

  • Collection: Carefully collect the absorbed or dampened material using a scoop or absorbent pads and place it into a clean, sealable container for disposal.[5]

  • Decontamination: Clean the spill surface with 60-70% ethanol, followed by a thorough wash with soap and water.[5]

  • Disposal: Seal and label the waste container for proper chemical waste disposal.

5.2 First Aid Measures

Exposure RouteFirst Aid ProtocolCitations
Inhalation Move the affected person to fresh air. If symptoms persist, seek medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[8]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical advice if irritation develops.
Ingestion Do NOT induce vomiting. Rinse mouth with water and give water to drink. Call a poison center or doctor if you feel unwell.

Protocol: Preparation of a 10 mM Stock Solution in Acetone

This protocol provides a practical example of applying the safe handling procedures discussed.

6.1 Principle A stock solution provides a convenient and accurate means of introducing the compound into an experimental system at a desired final concentration. Acetone is chosen as the solvent based on its known solubility.[4]

6.2 Materials

  • This compound (MW: 203.28 g/mol )

  • Anhydrous Acetone

  • 10 mL Class A Volumetric Flask

  • Analytical Balance

  • Spatula and Weighing Paper

  • Pipettes

  • Appropriate PPE (Goggles, Lab Coat, Nitrile Gloves)

6.3 Step-by-Step Procedure

  • Calculation: To prepare 10 mL of a 10 mM solution, calculate the required mass:

    • Mass (g) = 10 mmol/L * 0.010 L * 203.28 g/mol = 0.02033 g or 20.33 mg.

  • Tare Balance: Inside a chemical fume hood, place a piece of weighing paper on the analytical balance and tare it.

  • Weigh Compound: Carefully weigh out approximately 20.3 mg of the compound onto the weighing paper. Record the exact mass.

  • Transfer: Carefully transfer the weighed solid into the 10 mL volumetric flask.

  • Dissolution: Add approximately 5-7 mL of acetone to the flask. Gently swirl the flask until the solid is completely dissolved.

  • Dilute to Volume: Once dissolved, carefully add acetone to the flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenize: Cap the flask and invert it 15-20 times to ensure the solution is thoroughly mixed.

  • Storage: Transfer the stock solution to a properly labeled amber glass vial with a tight-fitting cap. Store at an appropriate temperature (e.g., 4°C or -20°C, depending on experimental requirements and solution stability).

Waste Disposal

All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be disposed of as hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and follow all local, state, and federal regulations. Never dispose of this chemical down the drain.

References

  • R.E. Carroll, Inc. (2014). Technical Data Sheet - TMQ. [Link]

  • Material Safety Data Sheet. (2011). 2,2,4-Trimethyl-1,2-dihydroquinoline, polymerized. [Link]

  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: 6-Methylquinoline. [Link]

  • PubChem. This compound. [Link]

  • PMC. (2022). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. [Link]

  • Journal of Medical and Biological Research. (2022). Effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline on the oxidative status and activity of dicarboxylic acid metabolism enzymes in toxic liver injury in rats. [Link]

  • PubChem. 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. [Link]

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Application Note & Protocol Guide: Establishing Dosing Regimens for 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline in Oxidative Stress Research

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline (MTDQ) is a derivative of the dihydroquinoline class of compounds, which are recognized for their potent antioxidant properties.[1] While its structural analogs, particularly the 6-hydroxy derivatives, have been investigated for their ability to mitigate oxidative stress, specific dosing guidelines for MTDQ in preclinical models are not yet established in the scientific literature. This document provides a comprehensive framework for researchers to systematically determine optimal dosing for MTDQ in both in vitro and in vivo oxidative stress studies. We present a logical, evidence-based approach, drawing from methodologies applied to analogous compounds, to guide researchers in establishing effective and reproducible experimental parameters. This guide includes detailed protocols for dose-response determination, assessment of key oxidative stress markers, and recommendations for designing pilot animal studies.

Introduction to MTDQ and the Dihydroquinoline Class

This compound (PubChem CID: 421426) is a heterocyclic aromatic amine belonging to the dihydroquinoline family.[2] This class of compounds is notable for its antioxidant capabilities, primarily functioning as chain-breaking antioxidants that scavenge free radicals and inhibit processes like lipid peroxidation.[1][3] These properties are the foundation of their therapeutic potential in pathologies where oxidative stress is a key etiological factor.[4][5]

While the ethoxy and hydroxy derivatives of 2,2,4-trimethyl-1,2-dihydroquinoline have demonstrated significant protective effects in various models of tissue injury,[6][7][8][9] data on the 6-methoxy variant remains sparse. The substitution at the 6-position (methoxy vs. hydroxy) can significantly alter the compound's physicochemical properties, including solubility, bioavailability, and metabolic stability, thereby necessitating a distinct and systematic approach to dose determination. This guide provides the necessary scientific rationale and step-by-step protocols to bridge this knowledge gap.

Postulated Mechanism of Antioxidant Action

Based on studies of structurally similar dihydroquinolines, the antioxidant effect of MTDQ is likely multifactorial.[10][11] The primary mechanism is direct radical scavenging, attributed to the ability of the secondary nitrogen atom in the dihydroquinoline ring to donate a hydrogen atom, thereby neutralizing reactive oxygen species (ROS).[10] This action disrupts the chain reactions of lipid peroxidation, protecting cellular membranes from damage.

Furthermore, these compounds have been shown to modulate endogenous antioxidant defense systems. This may involve the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which upregulates the expression of a suite of cytoprotective genes, including those for antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[4][12]

MTDQ_Mechanism cluster_stress Cellular Environment cluster_intervention Therapeutic Intervention cluster_pathways Cellular Response Oxidative_Stressor Oxidative Stressor (e.g., H₂O₂, LPS) ROS Reactive Oxygen Species (ROS) Oxidative_Stressor->ROS Lipid_Peroxidation Lipid Peroxidation & Cellular Damage ROS->Lipid_Peroxidation MTDQ MTDQ (6-Methoxy-2,2,4-trimethyl- 1,2-dihydroquinoline) MTDQ->ROS Direct Scavenging Nrf2_Activation Nrf2 Pathway Activation MTDQ->Nrf2_Activation Modulation Antioxidant_Enzymes ↑ SOD, CAT, GPx Expression Nrf2_Activation->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Neutralization

Caption: Postulated antioxidant mechanism of MTDQ.

Framework for Preclinical Dose Determination

A systematic approach to defining the optimal dose of MTDQ is critical. The process begins with in vitro studies to identify a biologically active concentration range and concludes with in vivo pilot studies to establish a safe and effective dosage.

In Vitro Dose-Response & Cytotoxicity Screening

Before assessing the antioxidant efficacy of MTDQ, it is imperative to determine its inherent cytotoxicity to establish a therapeutic window. A standard approach is to perform a dose-response assay using a relevant cell line.[13][14]

Key Steps:

  • Select a Cell Line: Choose a cell line relevant to the intended research area (e.g., HepG2 for hepatotoxicity studies, SH-SY5Y for neuroprotection).[15]

  • Determine Concentration Range: For an initial screening, a wide range of concentrations using serial dilutions (e.g., logarithmic or semi-logarithmic) is recommended to capture the full dose-response curve.[13]

  • Assess Cytotoxicity: Use a viability assay (e.g., MTT, MTS) to measure the effect of MTDQ alone on cell viability after a defined incubation period (e.g., 24, 48 hours).[16]

  • Establish Non-Toxic Doses: Identify the concentration range that does not significantly reduce cell viability (e.g., >90% viability). This range will be used for subsequent efficacy studies.

  • Efficacy Testing: Pre-treat cells with non-toxic concentrations of MTDQ, then introduce an oxidative stressor (e.g., tert-butyl hydroperoxide (TBHP), hydrogen peroxide (H₂O₂)) to induce damage.[15] Measure the protective effect of MTDQ on cell viability and other oxidative stress markers.

In_Vitro_Workflow A Select & Culture Relevant Cell Line B Prepare MTDQ Stock & Serial Dilutions (e.g., 0.1 µM to 100 µM) A->B C Cytotoxicity Assay (MTDQ alone for 24-48h) B->C D Determine Non-Toxic Concentration Range (e.g., IC₅₀ > 50 µM) C->D E Efficacy Study Setup: 1. Pre-treat with non-toxic MTDQ 2. Induce Oxidative Stress (e.g., H₂O₂) 3. Co-incubate D->E F Measure Endpoints: - Cell Viability (MTT) - ROS Levels (DCFH-DA) - Lipid Peroxidation (MDA) E->F G Data Analysis: Plot Dose-Response Curve, Determine EC₅₀ F->G

Caption: Workflow for in vitro dose determination of MTDQ.
ParameterRecommended Starting PointRationale
Cell Seeding Density 5,000 - 15,000 cells/wellEnsures cells are in a logarithmic growth phase and avoids confounding effects of confluency.[13]
Initial MTDQ Range 0.1 µM to 100 µMA broad range is necessary to identify the IC₅₀ (for toxicity) and EC₅₀ (for efficacy).
Vehicle Control DMSO (≤0.1% final conc.)MTDQ is likely soluble in DMSO; the vehicle concentration must be kept low to avoid solvent-induced toxicity.[17]
Incubation Time 24 to 72 hoursAllows sufficient time for the compound to exert its effects and for cellular responses to develop.[13]
In Vivo Dose-Finding & Efficacy Studies

Translating in vitro findings to an in vivo model requires a careful, stepwise approach to determine a safe and effective dose. This typically begins with a Maximum Tolerated Dose (MTD) study, followed by a pilot efficacy study.[18]

Rationale for Dose Selection: While direct data for MTDQ is unavailable, studies on its structural analog, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, have used doses of 25 mg/kg and 50 mg/kg in rat models of toxic liver injury and Parkinson's disease, demonstrating significant protective effects.[6][11][19] These values serve as an excellent evidence-based starting point for a pilot efficacy study of MTDQ. For safety context, the polymerized parent compound (2,2,4-trimethyl-1,2-dihydroquinoline) has a high oral LD₅₀ in rats of 3,190 mg/kg, suggesting a potentially wide safety margin.[20]

In_Vivo_Workflow A Select Animal Model (e.g., Rat model of acetaminophen-induced liver injury) B Acute Toxicity / MTD Study (Dose escalation to observe for adverse effects, e.g., weight loss) A->B C Define Safe Dose Range (Highest dose with no significant toxicity) B->C D Pilot Efficacy Study Design (Based on analog data) C->D E Group Allocation: 1. Vehicle Control 2. Oxidative Stress Model + Vehicle 3. Model + MTDQ (e.g., 25 mg/kg) 4. Model + MTDQ (e.g., 50 mg/kg) D->E F Administer Compound & Induce Injury (e.g., Oral Gavage) E->F G Collect Samples & Analyze Endpoints: - Serum Biomarkers (ALT, AST) - Tissue Oxidative Stress Markers - Histopathology F->G H Evaluate Efficacy & Select Optimal Dose G->H

Caption: Workflow for in vivo dose-finding and efficacy studies.
ParameterRecommended Starting PointRationale & Considerations
Animal Model Wistar or Sprague-Dawley RatsCommonly used in toxicology and oxidative stress studies.[7][19]
Administration Route Oral Gavage (PO)A common, convenient, and economically viable route for preclinical studies.[21]
Vehicle Corn oil, or 0.5% Carboxymethylcellulose (CMC)Select a vehicle appropriate for the compound's solubility and route of administration.
Pilot Efficacy Doses 10 mg/kg, 25 mg/kg, 50 mg/kgBracketing the effective doses of the 6-hydroxy analog provides a strong starting point for dose-response evaluation.[11][19]
Dosing Frequency Once dailyA common frequency in sub-acute models; should be adjusted based on pharmacokinetic data if available.
Key Endpoints Serum transaminases (ALT, AST), tissue MDA levels, glutathione (GSH) levels, antioxidant enzyme activity, histopathology.These provide a comprehensive assessment of oxidative damage and the protective effect of the compound.[6][7]

Essential Experimental Protocols

Protocol 1: In Vitro Cytotoxicity & Dose-Response (MTT Assay)

This protocol determines the concentration at which MTDQ becomes cytotoxic and its effective concentration (EC₅₀) for protecting against an oxidative insult.

Materials:

  • Selected cell line (e.g., HepG2)

  • Complete culture medium

  • MTDQ stock solution (e.g., 10 mM in DMSO)

  • Oxidative stressor (e.g., 500 µM H₂O₂)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well plates, multichannel pipette, plate reader

Procedure:

  • Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.

  • MTDQ Treatment (Cytotoxicity):

    • Prepare serial dilutions of MTDQ in culture medium (e.g., 0, 1, 5, 10, 25, 50, 100 µM).

    • Replace the old medium with the MTDQ-containing medium. Include vehicle-only controls.

    • Incubate for 24 hours.

  • MTDQ Treatment (Protective Efficacy):

    • Prepare non-toxic serial dilutions of MTDQ as determined from the cytotoxicity arm.

    • Pre-treat cells with MTDQ-containing medium for 4 hours.[15]

    • Add the oxidative stressor (e.g., H₂O₂) to the wells (except for the untreated control group) and incubate for another 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the control group. Plot viability against MTDQ concentration and use non-linear regression to determine the IC₅₀ (cytotoxicity) and EC₅₀ (efficacy).[16]

Protocol 2: Measurement of Lipid Peroxidation (TBARS Assay)

This protocol quantifies malondialdehyde (MDA), a key byproduct of lipid peroxidation, in tissue homogenates or cell lysates.[22]

Materials:

  • Tissue homogenate (e.g., liver) or cell lysate

  • Thiobarbituric acid (TBA) solution

  • Trichloroacetic acid (TCA) solution

  • Butylated hydroxytoluene (BHT) to prevent ex-vivo oxidation

  • MDA standard

  • Spectrophotometer

Procedure:

  • Sample Preparation: Homogenize tissue samples on ice in a suitable buffer containing BHT.

  • Reaction:

    • To 100 µL of homogenate, add 200 µL of ice-cold TCA to precipitate proteins.

    • Centrifuge at 3000 x g for 10 minutes.

    • Transfer the supernatant to a new tube.

    • Add 400 µL of TBA solution and incubate at 95°C for 60 minutes.

  • Measurement:

    • Cool the samples on ice and measure the absorbance of the pink-colored product at 532 nm.

  • Quantification: Calculate the MDA concentration using a standard curve prepared with an MDA standard. Normalize results to the total protein content of the sample.

Safety & Handling Precautions

While specific toxicity data for MTDQ is limited, general precautions for handling quinoline derivatives should be observed.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, gloves, and a lab coat.[20]

  • Handling: Avoid generating dust if handling a solid form. Use a chemical fume hood for preparing stock solutions.

  • Storage: Store in a cool, dry, and well-ventilated place, protected from light.[23]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

The successful application of this compound in oxidative stress research is contingent on the careful and systematic determination of its optimal dosage. This guide provides a scientifically grounded framework for establishing these critical parameters. By first defining the in vitro therapeutic window and then leveraging data from structural analogs to inform pilot in vivo studies, researchers can confidently design robust experiments to explore the full therapeutic potential of MTDQ. The protocols and workflows detailed herein are designed to ensure reproducibility and generate high-quality, interpretable data.

References

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Application Notes and Protocols for Stabilizing Acrylates with 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Acrylate monomers are fundamental building blocks in the polymer industry, prized for their versatility in formulating a vast array of materials, from adhesives and coatings to advanced biomaterials. However, their inherent reactivity, driven by the electron-poor nature of the carbon-carbon double bond, renders them susceptible to premature and often violent, exothermic polymerization. This instability poses significant challenges during synthesis, purification, transport, and storage. Effective stabilization is therefore paramount to ensure safety, product quality, and shelf-life. This document provides a comprehensive guide to the application of 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline as a high-performance stabilizer for acrylate monomers. We will delve into its mechanism of action, provide detailed protocols for its use, and outline analytical methods for process monitoring and quality control.

Introduction: The Challenge of Acrylate Monomer Stability

The propensity of acrylate monomers to undergo spontaneous polymerization is a critical concern for researchers and chemical manufacturers. This process is typically initiated by free radicals, which can be generated by heat, light (UV radiation), or the presence of contaminants. Once initiated, the polymerization can proceed at an accelerated rate, leading to a rapid increase in viscosity, heat generation, and pressure within storage or reaction vessels. In a worst-case scenario, this can result in a runaway reaction with the potential for explosion and fire.[1][2]

To mitigate these risks, polymerization inhibitors are added to acrylate monomers. These chemical agents function by scavenging the initiating free radicals, thereby terminating the polymerization chain reaction.[3] Commonly used inhibitors include phenolic compounds, such as hydroquinone (HQ) and its monomethyl ether (MEHQ), and phenothiazine (PTZ).[2][4][5] While effective to a degree, these traditional inhibitors can have limitations, including dependence on the presence of oxygen for activation and potential for color formation.

This application note focuses on a highly efficacious alternative: this compound. This molecule, a derivative of the hindered amine class of stabilizers, offers robust protection against premature polymerization, even under demanding conditions.

Unveiling the Stabilizer: this compound

This compound is a heterocyclic aromatic amine with a molecular structure that combines the key features of a hindered amine and a substituted quinoline. This unique combination is central to its potent stabilizing activity.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₃H₁₇NO
Molecular Weight 203.28 g/mol
Appearance Typically a viscous liquid or low-melting solid
Solubility Soluble in most organic solvents and acrylate monomers
Mechanism of Action: A Dual-Pronged Approach to Radical Scavenging

The stabilizing efficacy of this compound stems from its ability to act as a potent chain-breaking antioxidant. It interrupts the free-radical polymerization cycle through a two-fold mechanism:

  • Hydrogen Atom Donation: The secondary amine group (-NH-) within the dihydroquinoline ring is a readily available hydrogen atom donor. When a propagating radical (R•), formed from an acrylate monomer, is present, the stabilizer can donate a hydrogen atom to this radical, effectively terminating its reactivity and preventing it from adding to another monomer unit. This process generates a stable, resonance-delocalized radical on the stabilizer molecule, which is significantly less reactive and unable to initiate further polymerization.

  • Radical Adduct Formation: The methoxy group (-OCH₃) on the quinoline ring enhances the electron-donating nature of the aromatic system, further stabilizing the radical formed on the nitrogen atom. This stabilized radical can then react with another propagating radical to form a non-radical, stable adduct, thus removing two radical species from the system.

The presence of the trimethyl groups on the dihydroquinoline ring provides steric hindrance around the nitrogen atom. This steric bulk is crucial as it prevents side reactions and enhances the stability of the nitroxyl radical intermediate, allowing it to persist and scavenge multiple propagating radicals over time. This mechanism is analogous to that of Hindered Amine Light Stabilizers (HALS), which are well-known for their long-term stabilizing effects in polymers.[6][7][8]

Figure 1: Proposed mechanism of polymerization inhibition by this compound.

Experimental Protocols

The following protocols provide a framework for the effective use of this compound in stabilizing acrylate monomers and for evaluating its performance.

Protocol 1: Determination of Optimal Stabilizer Concentration

Objective: To determine the minimum effective concentration of this compound required to prevent polymerization of a specific acrylate monomer under accelerated aging conditions.

Materials:

  • Acrylate monomer of interest (e.g., butyl acrylate, methyl methacrylate)

  • This compound

  • Series of sealed glass vials or ampoules

  • Oven or heating block with precise temperature control

  • Viscometer or rheometer

  • Analytical balance

Procedure:

  • Preparation of Stabilizer Stock Solution: Prepare a stock solution of this compound in the acrylate monomer of interest (e.g., 1% w/w).

  • Preparation of Test Samples: In a series of labeled vials, prepare samples of the acrylate monomer containing varying concentrations of the stabilizer (e.g., 50, 100, 200, 500, 1000 ppm). Include a control sample with no stabilizer.

  • Accelerated Aging: Place the sealed vials in an oven at a predetermined temperature (e.g., 60°C). The temperature should be high enough to induce polymerization in the control sample within a reasonable timeframe but not so high as to cause rapid degradation of the monomer or stabilizer.

  • Monitoring: At regular intervals (e.g., every 24 hours), remove the vials from the oven and visually inspect for any signs of polymerization (e.g., increased viscosity, gel formation).

  • Quantitative Analysis: For a more precise determination, measure the viscosity of each sample at each time point. A significant increase in viscosity indicates the onset of polymerization.

  • Data Analysis: Plot the time to polymerization (defined as a certain percentage increase in viscosity) against the stabilizer concentration. The optimal concentration will be the lowest concentration that provides the desired period of stability.

Data Presentation:

Stabilizer Concentration (ppm)Time to Polymerization at 60°C (hours)Observations
0 (Control)< 24Solid polymer formed
5072Significant viscosity increase
100168Slight viscosity increase
200> 500No significant change in viscosity
500> 500No significant change in viscosity
1000> 500No significant change in viscosity
Protocol 2: Workflow for Bulk Stabilization of Acrylate Monomers

Objective: To provide a step-by-step procedure for the addition and mixing of this compound into a bulk quantity of acrylate monomer for storage and transport.

Bulk_Stabilization_Workflow Start Start: Unstabilized Acrylate Monomer QC1 Step 1: Quality Control Check (Purity, Water Content) Start->QC1 Calc Step 2: Calculate Required Stabilizer Amount QC1->Calc Add Step 3: Add Stabilizer to Monomer Calc->Add Mix Step 4: Mix Thoroughly (e.g., with nitrogen sparging) Add->Mix QC2 Step 5: Quality Control Check (Confirm Stabilizer Concentration) Mix->QC2 Store Step 6: Transfer to Appropriate Storage Container QC2->Store End End: Stabilized Acrylate Monomer Store->End

Figure 2: Workflow for the bulk stabilization of acrylate monomers.

Detailed Steps:

  • Quality Control of Incoming Monomer: Before adding the stabilizer, it is crucial to analyze the incoming acrylate monomer for purity and water content, as impurities can affect the stability and performance of the final product.

  • Calculation of Stabilizer Amount: Based on the desired final concentration (determined in Protocol 1 or based on application requirements), calculate the precise amount of this compound needed for the batch size.

  • Addition of Stabilizer: Add the calculated amount of stabilizer to the monomer. For liquid stabilizers, direct addition is possible. For solid stabilizers, it may be necessary to first dissolve it in a small amount of the monomer before adding it to the main batch.

  • Thorough Mixing: Ensure homogenous distribution of the stabilizer throughout the monomer. This can be achieved by mechanical stirring or by sparging with an inert gas like nitrogen. Nitrogen sparging also helps to remove dissolved oxygen, which can sometimes participate in initiation reactions.

  • Final Quality Control: After mixing, take a sample of the stabilized monomer and analyze it to confirm that the stabilizer concentration is within the specified range.

  • Proper Storage: Transfer the stabilized monomer to a suitable storage container (e.g., stainless steel, amber glass) and store it in a cool, dark, and well-ventilated area, away from heat sources and direct sunlight.

Protocol 3: Analytical Method for Quantifying Residual Stabilizer

Objective: To provide a reliable analytical method for determining the concentration of this compound in acrylate monomers.

Method: High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. A starting condition of 50:50 acetonitrile:water, ramping to 95:5 acetonitrile:water over 10 minutes can be a good starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The UV absorbance maximum for this compound should be determined experimentally, but a wavelength in the range of 230-280 nm is a likely starting point.

  • Sample Preparation: Dilute the stabilized acrylate monomer sample in the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Generate a calibration curve by plotting the peak area against the concentration.

  • Quantification: Inject the prepared sample and determine the peak area corresponding to the stabilizer. Use the calibration curve to calculate the concentration of the stabilizer in the sample.

Safety and Handling

This compound, like most chemical reagents, requires careful handling. Always consult the Safety Data Sheet (SDS) before use. General safety precautions include:

  • Working in a well-ventilated area or under a fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of vapors and contact with skin and eyes.

  • Storing in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a highly effective stabilizer for acrylate monomers, offering robust protection against premature polymerization through a dual-action radical scavenging mechanism. Its performance is attributable to the synergistic effects of the hindered amine structure and the electron-donating methoxy group. By following the detailed protocols outlined in this application note, researchers and manufacturers can confidently implement this stabilizer to enhance the safety, quality, and shelf-life of their acrylate-based products. The provided analytical methods will further enable precise process control and quality assurance.

References

  • Thermal stability and curing behavior of acrylate photopolymers for additive manufacturing. (2023). Journal of Applied Polymer Science.
  • Synthesis and Characterization of Copolymers from Hindered Amines and Vinyl Monomers. (n.d.).
  • Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. (2025).
  • Method for inhibiting the polymerization of acrylic acid. (1991).
  • What is high performance polymerization inhibitor?. (n.d.). Wako Pure Chemical Industries, Ltd.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.
  • Polymerization Reactions Inhibitor Modeling - Styrene and Butyl Acrylate Incidents Case Studies. (n.d.).
  • The Role of Quinoline Derivatives in Advanced Chemical Applications. (n.d.).
  • Hindered Amine Light Stabilizer: Protecting Polymers from Degrad
  • The Effects of Primary Amine Catalyzed Thio-Acrylate Michael Reaction. (2009). The Aquila Digital Community.
  • Characterization of new hindered amine light stabilizers. (1993). Semantic Scholar.
  • Inhibition of Free Radical Polymeriz
  • Inhibition of acrylic acid and acrylate autoxid
  • Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors. (n.d.).
  • Quinoline and its derivatives as corrosion inhibitors: A review. (n.d.).
  • Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action. (2024). PubMed.
  • Key Facts about Acrylate Monomers. (n.d.).
  • Effect of Amine Synergists on the Electron Beam Curing Properties of Acrylate Based Co
  • Sterically hindered amine and oxyalkyl amine light stabilizers. (n.d.).
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Molecules.
  • Comparison of Analytical Methods for the Detection of Residual Crosslinker in Hyaluronic Acid Hydrogel Films. (2023). Teesside University's Research Portal.
  • Special Issue : Synthesis and Application of Quinolines and Quinoline Deriv
  • Novel analytical method to measure formaldehyde release from heated hair straightening cosmetic products: Impact on risk assessment. (n.d.). PubMed.
  • Analytical methods for biomonitoring organic chemical hazards in saliva: A systematic review. (2022). Trends in Environmental Analytical Chemistry.
  • Preservatives in Cosmetics. Regulatory Aspects and Analytical Methods. (n.d.). OUCI.
  • Comparison of Analytical Methods for the Detection of Residual Crosslinker in Hyaluronic Acid Hydrogel Films. (2023). MDPI.

Sources

Troubleshooting & Optimization

Optimizing thermal stability of 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

Welcome to the technical support center for this compound (CAS RN: 4053-50-3).[1] This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application and handling of this compound in your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the thermal stability and handling of this compound.

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterocyclic compound. A structurally similar compound, 6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline, is noted for its antioxidant properties, particularly in enhancing the durability and longevity of rubber and improving the thermal stability of plastics.[2] Given the structural similarity, this compound is also investigated for its potential as an antioxidant and stabilizer in various materials.

Q2: What are the general recommendations for storing this compound to maintain its stability?

A2: To ensure the long-term stability of this compound, it is recommended to store it in a dry and cool place. For optimal preservation, especially for analytical standards or long-term research samples, refrigeration (2-8°C) in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) is advisable to minimize oxidation.[3]

Q3: My compound has developed a darker color over time. Does this indicate degradation?

A3: A change in color, often to a darker amber or brown hue, can be an indicator of chemical degradation.[3] This is frequently due to oxidation, a common degradation pathway for dihydroquinoline derivatives, especially when exposed to air and/or light. It is advisable to verify the purity of the discolored material using an appropriate analytical technique, such as HPLC, before use.

Q4: What are the expected thermal decomposition products of this compound?

A4: The thermal decomposition of nitrogen-containing heterocyclic compounds like dihydroquinolines can be complex. Under fire conditions, hazardous decomposition products such as carbon monoxide (CO) and nitrous gases (NOx) are expected to be emitted. The specific degradation pathway under controlled heating in an experimental setting will depend on various factors including temperature, atmosphere, and the presence of catalysts.

II. Troubleshooting Guide for Thermal Stability Experiments

This guide provides structured, in-depth solutions to specific problems you may encounter during your experiments.

Question: I am using this compound in a reaction at an elevated temperature, and I'm observing significant degradation of the compound, evidenced by multiple unexpected peaks in my HPLC analysis. How can I mitigate this?

Answer:

The appearance of new peaks in an HPLC chromatogram is a classic sign of degradation.[3] Several factors can contribute to the thermal instability of dihydroquinolines. Here is a systematic approach to troubleshoot and optimize your reaction conditions:

Step 1: Rigorously Deoxygenate Your Reaction System.

  • Causality: Dihydroquinolines, being aromatic amines, are susceptible to oxidation, a process that is significantly accelerated at higher temperatures.[4][5] The presence of atmospheric oxygen is a primary driver of degradation.

  • Protocol:

    • Assemble your reaction glassware and dry it thoroughly.

    • Add your solvent and this compound.

    • Sparge the solution with an inert gas (high-purity nitrogen or argon) for at least 15-30 minutes to displace dissolved oxygen.

    • Maintain a positive pressure of the inert gas throughout the reaction.

Step 2: Evaluate the Role of Potential Catalytic Species.

  • Causality: Trace amounts of transition metals, such as iron (Fe) or copper (Cu), can catalyze the oxidative degradation of organic compounds.[6][7] These metals can be leached from stainless steel equipment or be present as impurities in reagents.[6]

  • Protocol:

    • If using any metal-based reagents, consider if they could be promoting side reactions.

    • If your reaction vessel is stainless steel, consider switching to a glass or glass-lined reactor.

    • The addition of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), at a low concentration can sequester metal ions and inhibit their catalytic activity.

Step 3: Consider the Addition of a Secondary Antioxidant or Stabilizer.

  • Causality: A synergistic effect can sometimes be achieved by using a combination of antioxidants.[5] A secondary stabilizer can help to quench radical species that may initiate degradation.

  • Protocol:

    • Hindered phenols, such as butylated hydroxytoluene (BHT), are effective radical scavengers and can be added in small, catalytic amounts.[8]

    • Evaluate the compatibility of any added stabilizer with your reaction chemistry to avoid unintended side reactions.

Step 4: Optimize the Reaction Temperature.

  • Causality: The rate of degradation reactions increases with temperature.[9] It's possible that the desired reaction can proceed at a lower temperature, thereby minimizing the degradation of your starting material.

  • Protocol:

    • Perform a series of small-scale experiments at incrementally lower temperatures to determine the minimum temperature required for your desired transformation.

    • Monitor both the formation of your product and the degradation of the starting material at each temperature point.

Question: I've prepared a stock solution of this compound in an organic solvent. After a few days on the benchtop, the solution has turned yellow/brown, and HPLC analysis shows a decrease in the main peak area. What is causing this instability and how can I prevent it?

Answer:

This observation strongly suggests oxidative degradation, which can occur even at room temperature when the compound is in solution and exposed to air and light.

Step 1: Protect the Solution from Light.

  • Causality: Many aromatic compounds are photosensitive. Light can provide the energy to initiate radical chain reactions, leading to degradation.

  • Protocol:

    • Always store solutions of this compound in amber glass vials or bottles.[3]

    • If amber glassware is not available, wrap the container in aluminum foil to exclude light.

Step 2: Control the Headspace Atmosphere.

  • Causality: The oxygen in the air within the vial's headspace is sufficient to cause significant oxidation over time.

  • Protocol:

    • After preparing the solution, flush the headspace of the container with an inert gas (nitrogen or argon) before sealing.

    • For long-term storage, use vials with septa, allowing you to maintain an inert atmosphere.

Step 3: Evaluate the Impact of pH.

  • Causality: The stability of quinoline derivatives can be highly dependent on pH.[10] Depending on the solvent and any additives, the local pH environment could be promoting degradation. The solubility and stability of amine-containing compounds are often pH-dependent.[9][11]

  • Protocol:

    • If working in a protic solvent or a mixture containing acidic or basic components, measure the apparent pH.

    • Consider buffering the solution if your experimental design allows. For many heterocyclic amines, a neutral to slightly acidic pH range can enhance stability, though this must be empirically determined.[12]

Step 4: Choose an Appropriate Solvent.

  • Causality: The solvent can influence the rate of degradation. Solvents that are prone to forming peroxides (e.g., older samples of THF or diethyl ether) should be avoided unless freshly purified.

  • Protocol:

    • Use high-purity, degassed solvents for preparing stock solutions.

    • Consider the polarity of the solvent and its potential to stabilize or destabilize the dihydroquinoline ring.

III. Analytical Methods for Stability Assessment

To effectively troubleshoot and optimize the thermal stability of this compound, it is crucial to have robust analytical methods to monitor its purity and degradation.

Table 1: Recommended Analytical Techniques

Technique Purpose Key Parameters to Monitor
High-Performance Liquid Chromatography (HPLC) To quantify the purity of the compound and detect/quantify degradation products.[13]Peak area of the parent compound, appearance of new peaks, retention time shifts.
Thermogravimetric Analysis (TGA) To determine the onset temperature of thermal decomposition and assess weight loss as a function of temperature.[14]Onset of decomposition temperature, percentage of weight loss at specific temperatures.
Differential Scanning Calorimetry (DSC) To identify thermal events such as melting, crystallization, and decomposition, and to measure the heat flow associated with these events.[14][15]Melting point, enthalpy of fusion, onset of exothermic/endothermic decomposition events.
Gas Chromatography-Mass Spectrometry (GC-MS) To identify volatile degradation products.Mass spectra of new peaks corresponding to potential degradation fragments.
IV. Visualization of Degradation and Troubleshooting

Diagram 1: Potential Degradation Pathway

A 6-Methoxy-2,2,4-trimethyl- 1,2-dihydroquinoline B Oxidized Intermediates (e.g., Radicals, Peroxides) A->B [O], Heat, Light, Metal Ions C Ring-Opened Products B->C Further Oxidation D Polymeric Material B->D Polymerization

Caption: Potential oxidative degradation pathway.

Diagram 2: Troubleshooting Workflow

cluster_0 Initial Assessment cluster_1 For Solutions cluster_2 For Neat Compound cluster_3 Verification & Further Steps A Instability Observed (e.g., Discoloration, New HPLC Peaks) B Is the sample in solution or neat? A->B C Solution B->C D Neat Solid/Liquid B->D E Protect from Light (Amber Vial) C->E I Store under Inert Gas (Nitrogen/Argon) D->I F Deoxygenate Solvent & Headspace E->F G Check Solvent Purity (e.g., for peroxides) F->G H Evaluate pH G->H L Re-analyze Purity (e.g., HPLC, TGA) H->L J Store in a Cool, Dark Place I->J K Check for Contaminants (e.g., Metal Ions) J->K K->L M Is stability improved? L->M N Yes M->N O No M->O Q Problem Resolved N->Q P Consider adding a stabilizer (e.g., BHT) O->P P->L

Caption: Systematic troubleshooting workflow.

References

  • Vertex AI Search. (n.d.). Aromatic Amines Antioxidants - Performance Additives.
  • Salehi, B., et al. (2018). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules, 23(11), 2845.
  • Kemai Chemical Co., Ltd. (2011). MATERIAL SAFETY DATA SHEET: 2,2,4-Trimethyl-1,2-dihydroquinoline polymer.
  • ResearchGate. (n.d.). Mechanism of action of amine-type antioxidants at temperatures above 110 °C.
  • Kemai Chemical Co., Ltd. (n.d.). Amine antioxidant.
  • Boccia, A. C., & Camino, G. (1994). Aromatic secondary amines as antioxidants for polyolefins: Part 1--9,10-Dihydroacridine (acridan) derivatives.
  • Al-Saffar, Y., et al. (2024). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. Scientific Reports, 14(1), 7629.
  • BenchChem. (n.d.). Stability issues of 2-Hydroxyquinoline in aqueous solutions.
  • Wang, Y., et al. (2015). Transition metal-induced degradation of a pharmaceutical compound in reversed-phase liquid chromatographic analysis. Journal of Pharmaceutical and Biomedical Analysis, 107, 246-253.
  • ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments.
  • Chem-Impex. (n.d.). 6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline [Antioxidant for rubber].
  • RSC Publishing. (2025, December 4). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions.
  • Longdom Publishing. (2023, September 29). Thermo-Analytical Methods of Analysis and their Applications.
  • Extraction Magazine. (2022, September 17). pH and Its Effects on Phytochemical Stability.
  • PubChem. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). 6. ANALYTICAL METHODS. In Toxicological Profile for 2,4,6-Trinitrotoluene.
  • ResearchGate. (2026, January 22). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides.

Sources

Purification techniques for technical grade 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of technical grade 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.

Introduction to this compound and the Importance of Purity

This compound, often abbreviated as TMQ, is a heterocyclic aromatic amine.[1] While it has historical use as an antioxidant in industrial applications, its derivatives are of increasing interest for their biological activities.[1][2][3] Technical grade TMQ is typically synthesized through the acid-catalyzed condensation of p-anisidine with acetone or mesityl oxide.[1][4] This process can result in a variety of impurities, including unreacted starting materials, oligomers, and various side-products.[1][5]

For applications in research and drug development, high purity of the target compound is paramount. Impurities can interfere with biological assays, lead to inaccurate structure-activity relationship (SAR) studies, and pose safety risks. Therefore, robust purification techniques are essential to obtain this compound of the required quality.

Safety First: Handling this compound

Before beginning any purification protocol, it is crucial to consult the Safety Data Sheet (SDS). This compound and its related compounds may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[6][7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]

Troubleshooting Common Purification Challenges

This section addresses specific issues that may arise during the purification of technical grade this compound, providing explanations and actionable solutions.

Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[9]

Q1: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solid melts and forms a liquid phase before it crystallizes. This often happens if the melting point of your compound is lower than the boiling point of the solvent, or if the solution is supersaturated with impurities.[10][11]

  • Causality: The compound is coming out of solution at a temperature above its melting point. Impurities can also lower the melting point of the mixture, exacerbating the problem.

  • Solutions:

    • Increase the Solvent Volume: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it. This lowers the saturation point and can allow crystallization to occur at a lower temperature.[11]

    • Slow Cooling: Allow the solution to cool more slowly. This can be achieved by leaving the flask at room temperature, insulated with glass wool or paper towels, before moving it to an ice bath.[10][12] Slow cooling favors the formation of well-ordered crystals over an amorphous oil.[10]

    • Change the Solvent System: If the issue persists, your chosen solvent may not be suitable. Consider a solvent with a lower boiling point or a mixed solvent system.[13] For a mixed solvent system, dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until turbidity is observed. Then, add a small amount of the "good" solvent to redissolve the precipitate and allow it to cool slowly.[13]

Q2: I'm getting a very low yield after recrystallization. What are the likely causes?

A2: A poor yield can be frustrating and is often due to a few common errors.[11]

  • Causality: The most frequent reason for low recovery is using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor even at low temperatures.[9][11] Other causes include premature crystallization during hot filtration or incomplete crystallization.

  • Solutions:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.[9]

    • Check the Mother Liquor: If you suspect you've used too much solvent, you can often recover more product by evaporating some of the solvent from the mother liquor and cooling it again to induce further crystallization.[11]

    • Ensure Complete Crystallization: Allow sufficient time for crystallization to complete. Cooling the flask in an ice bath after it has reached room temperature can help maximize your yield.[12]

    • Avoid Premature Crystallization: When performing a hot filtration to remove insoluble impurities, ensure your filtration apparatus is pre-heated to prevent the product from crystallizing in the funnel.[13]

Q3: My crystals are colored, but the pure compound should be colorless. How do I remove colored impurities?

A3: Colored impurities are common in crude reaction mixtures and can often be removed with activated charcoal.

  • Causality: Highly conjugated molecules or certain byproducts can impart color to your sample.

  • Solution:

    • Activated Charcoal Treatment: After dissolving your crude product in the hot recrystallization solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your desired product.[11]

    • Hot Filtration: After a brief boiling with charcoal, perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize.[13]

Vacuum Distillation Troubleshooting

For liquid or low-melting solid this compound, vacuum distillation is an effective purification method, especially for separating it from non-volatile impurities.[14][15]

Q1: The distillation is very slow, or the compound won't distill over at the expected temperature and pressure. What should I do?

A1: This issue often points to problems with the vacuum level or heat transfer.

  • Causality: An insufficient vacuum (i.e., the pressure is too high) will result in a higher boiling point than anticipated.[16] Poor heat transfer to the liquid can also prevent it from reaching its boiling point.

  • Solutions:

    • Check for Leaks: Ensure all joints in your distillation apparatus are properly sealed. Use a high-quality vacuum grease on all ground glass joints.

    • Verify Vacuum Pump Performance: Ensure your vacuum pump is functioning correctly and is capable of reaching the required pressure.[14]

    • Improve Heat Transfer: Use a heating mantle or an oil bath that provides uniform heating to the distillation flask.[16] Stirring the liquid with a magnetic stir bar will also ensure even heating.

    • Insulate the Apparatus: Wrapping the distillation head and fractionating column with glass wool or aluminum foil can help prevent heat loss and maintain the vapor temperature required for distillation.[16]

Q2: The pressure in my distillation setup is fluctuating. How can I stabilize it?

A2: A stable pressure is crucial for a clean separation during vacuum distillation.[14]

  • Causality: Fluctuations can be caused by leaks in the system, bumping of the liquid, or an overloaded vacuum pump.

  • Solutions:

    • Systematic Leak Check: Methodically check each connection point for leaks.

    • Prevent Bumping: Use a magnetic stir bar or boiling chips to ensure smooth boiling.

    • Use a Cold Trap: A cold trap between your distillation setup and the vacuum pump will condense volatile substances that could otherwise contaminate the pump oil and affect its performance.[15]

Column Chromatography Troubleshooting

Flash column chromatography is a versatile technique for separating compounds based on their polarity.[17]

Q1: My compound is not moving off the baseline of the column, even with a relatively polar solvent system.

A1: This indicates that your compound has a strong affinity for the stationary phase (typically silica gel).

  • Causality: this compound is a somewhat polar molecule. If your solvent system is not polar enough, the compound will remain adsorbed to the polar silica gel.[17]

  • Solutions:

    • Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.[18]

    • Add a Modifier: For amine-containing compounds like this, adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to your eluent can help to deactivate the acidic sites on the silica gel and improve elution.

    • Consider a Different Stationary Phase: If your compound is very polar, normal-phase chromatography on silica may not be the best choice. You might consider using a more polar stationary phase like alumina or even reversed-phase chromatography.[17][19] For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective technique.[20]

Q2: The separation between my compound and an impurity is poor, even though they have different Rf values on the TLC plate.

A2: Poor separation on the column despite good TLC separation can be due to several factors.

  • Causality: Overloading the column with too much crude material is a common cause. A poorly packed column with channels or cracks can also lead to band broadening and poor separation. The choice of solvent can also play a role; a solvent that is too strong will elute all compounds too quickly, resulting in co-elution.[21]

  • Solutions:

    • Optimize Column Loading: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

    • Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks. A slurry packing method is often preferred.[22]

    • Fine-tune the Solvent System: Choose a solvent system that gives your target compound an Rf value of around 0.25-0.35 on the TLC plate for optimal separation.[17]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for recrystallization. The choice of solvent will need to be determined experimentally.

Materials:

  • Technical grade this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, hexane, or a mixture)

  • Erlenmeyer flasks

  • Heating source (hot plate or steam bath)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.[23]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring. Add more solvent dropwise until all of the solid has just dissolved.[9]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • (Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.[13]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.[12]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[23]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 2: Flash Column Chromatography

This protocol describes a general procedure for purification by flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Chromatography column

  • Collection tubes or flasks

Procedure:

  • Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. The ideal system will give the target compound an Rf value of approximately 0.25-0.35 and provide good separation from impurities.[17]

  • Column Packing: Pack the chromatography column with silica gel using a slurry method with the chosen eluent.[22]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Carefully load the sample onto the top of the silica gel bed. Alternatively, for less soluble samples, a dry loading technique can be used.[17]

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in separate tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification Workflow Diagram

PurificationWorkflow start Technical Grade This compound assess_purity Assess Purity (TLC, NMR, etc.) start->assess_purity is_solid Is the material a solid? assess_purity->is_solid recrystallize Recrystallization is_solid->recrystallize Yes distill Vacuum Distillation is_solid->distill No (Liquid/Low MP Solid) check_purity Check Purity recrystallize->check_purity distill->check_purity chromatography Column Chromatography chromatography->check_purity final_product Pure Product check_purity->final_product Purity Acceptable further_purification Further Purification Needed check_purity->further_purification Purity Not Acceptable further_purification->chromatography

Caption: A decision-making workflow for the purification of this compound.

Troubleshooting Recrystallization "Oiling Out"

OilingOutTroubleshooting start Compound 'Oils Out' During Recrystallization reheat Reheat to Dissolve Oil start->reheat add_solvent Add More Hot Solvent reheat->add_solvent slow_cool Cool Slowly at Room Temperature add_solvent->slow_cool check_crystals Crystals Formed? slow_cool->check_crystals success Successful Crystallization check_crystals->success Yes change_solvent Change Solvent System check_crystals->change_solvent No

Caption: A troubleshooting guide for when a compound "oils out" during recrystallization.

Data Summary

Solvent Properties for Purification
SolventBoiling Point (°C)PolarityNotes
Hexane69Non-polarGood for precipitating the compound from a more polar solvent.[18]
Ethyl Acetate77Polar aproticA common solvent for both recrystallization and chromatography.[18]
Ethanol78Polar proticOften a good solvent for recrystallizing amine-containing compounds.
Isopropanol82Polar proticSimilar to ethanol, can be a suitable recrystallization solvent.
Dichloromethane40Polar aproticCan be used in chromatography, but its low boiling point requires care.[18]
Methanol65Polar proticUsed in highly polar solvent systems for chromatography, often with dichloromethane.[18]

This table provides a general guide. The optimal solvent or solvent system must be determined experimentally for each specific case.

Frequently Asked Questions (FAQs)

Q: Can I use this compound directly from the manufacturer without further purification?

A: For non-critical applications, technical grade material may be sufficient. However, for research, particularly in biological systems or for SAR studies, it is highly recommended to purify the compound to remove any potentially interfering impurities. The purity of the commercial material can vary, and byproducts from the synthesis are often present.

Q: How do I know which purification method is best for my sample?

A: The choice of purification method depends on the physical state of your compound and the nature of the impurities. If your compound is a solid, recrystallization is often a good first choice due to its simplicity and scalability.[9] If the compound is a liquid or a low-melting solid, or if recrystallization is ineffective, vacuum distillation can be used to separate it from non-volatile impurities.[14] Column chromatography is the most versatile method and can be used to separate compounds with very similar properties, but it is often more time-consuming and uses larger volumes of solvent.[17]

Q: My compound seems to be degrading on the silica gel column. What can I do?

A: Some amine-containing compounds can be sensitive to the acidic nature of silica gel.[21]

  • Deactivate the Silica: You can deactivate the silica gel by adding a small amount of a base, such as triethylamine (0.5-1%), to your eluent. This will neutralize the acidic sites on the silica and minimize degradation.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina. Alumina is available in neutral, basic, and acidic forms, allowing you to choose the one most compatible with your compound.

  • Work Quickly: Minimize the time your compound spends on the column by using a slightly more polar solvent system to elute it faster, provided you still achieve adequate separation.

Q: What is the expected appearance of pure this compound?

A: Pure this compound is typically a solid or a viscous liquid. The color can range from off-white to yellow or brown, depending on its purity and exposure to air and light, as dihydroquinolines can be susceptible to oxidation.

References

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Alfa Aesar. (2010, December 1). 6-Methoxyquinoline - SAFETY DATA SHEET. Retrieved from [Link]

  • Chem.UIUC. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from [Link]

  • BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link]

  • EPFL. (2008, February 14). Some Useful and Practical Tips for Flash Chromatography. Retrieved from [Link]

  • Sihai Energy Technology. (2024, November 11). When Vacuum Distillation is Useful. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]

  • JoVE. (n.d.). How to Purify by Distillation at Reduced Pressures (Vacuum Distillation). Retrieved from [Link]

  • PWT Chemicals. (n.d.). Trouble Shooting Guide for Industrial Membrane Cleaning. Retrieved from [Link]

  • The Schlenk Line Survival Guide. (2020, April 2). Dynamic Vacuum Distillation. Retrieved from [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Arbeiterkammer. (2026, January 6). High Vacuum Distillation: A Comprehensive Overview. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (n.d.). US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline.
  • Google Patents. (n.d.). RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.
  • Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • National Center for Biotechnology Information. (n.d.). Effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline on the oxidative status and activity of dicarboxylic acid metabolism enzymes in toxic liver injury in rats. Retrieved from [Link]

  • Academia.edu. (n.d.). Synthesis of 2,2,4-trimethyl-1,2- H -dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects. Retrieved from [Link]

  • PubChem. (n.d.). 6-(2-Methoxyphenyl)-2,2,4-trimethyl-1,2-dihydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US4514570A - Process for the preparation of 2,2,4-trimethyl-1,2-dihydroquinoline compounds.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. Retrieved from [Link]

  • Chemotechnique Diagnostics. (n.d.). PATIENT INFORMATION SHEET 2,2,4-Trimethyl-1,2-dihydroquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline by.... Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Quinoline-Based Polymerization Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive technical guide on the role of quinoline-based compounds as polymerization inhibitors. In the fields of materials science and pharmacology, controlling polymerization is a critical objective. Unwanted polymerization can lead to product degradation and manufacturing inefficiencies in industrial settings, while in biological systems, the targeted inhibition of protein polymerization is a cornerstone of modern therapeutics.

The quinoline scaffold, a fused bicyclic heterocycle of a benzene and a pyridine ring, is a "privileged structure" in medicinal chemistry, renowned for its diverse biological activities.[1][2][3] This guide delves into the dual roles of quinoline derivatives, comparing their established efficacy as inhibitors of biological polymerization with their emerging potential in the stabilization of industrial monomers. We will explore the mechanistic underpinnings, present comparative data, and provide detailed experimental protocols to empower researchers in their work.

Part 1: Quinoline-Based Inhibitors in Biological Systems: Targeting Tubulin Dynamics

In oncology, the inhibition of tubulin polymerization is a validated and potent strategy to induce cell cycle arrest and apoptosis in cancer cells.[3][4] Microtubules, dynamic polymers of α- and β-tubulin, are essential for forming the mitotic spindle during cell division.[4] A significant number of quinoline derivatives have been designed and synthesized to target the colchicine binding site on β-tubulin, disrupting microtubule dynamics and exhibiting potent anticancer activity.[3][5]

Mechanism of Action: Disruption of Microtubule Assembly

Quinoline-based tubulin polymerization inhibitors typically function by binding to the colchicine site on β-tubulin. This binding event introduces a conformational change that prevents the tubulin dimers from assembling into protofilaments and, subsequently, microtubules. This disruption of microtubule dynamics leads to the collapse of the mitotic spindle, arresting the cell cycle in the G2/M phase and ultimately triggering programmed cell death (apoptosis).[4][6]

cluster_0 Normal Cell Division cluster_1 Inhibition Pathway Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Binding to Tubulin Binding to Tubulin Mitotic Spindle Mitotic Spindle Microtubule Polymerization->Mitotic Spindle Cell Division Cell Division Mitotic Spindle->Cell Division Quinoline Inhibitor Quinoline Inhibitor Quinoline Inhibitor->Binding to Tubulin Inhibition of Polymerization Inhibition of Polymerization Binding to Tubulin->Inhibition of Polymerization G2/M Arrest G2/M Arrest Inhibition of Polymerization->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Mechanism of quinoline-based tubulin polymerization inhibitors.

Comparative Efficacy of Quinoline Derivatives as Tubulin Inhibitors

The potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50) against tubulin polymerization and by their cytotoxic effects (GI50 or IC50) on various cancer cell lines. Lower values indicate higher potency.

Compound Class/DerivativeTarget Cancer Cell LineTubulin IC50 (µM)Cytotoxicity GI50/IC50 (µM)Reference
Compound 4c (Pyridin-2-one derivative)MDA-MB-231 (Breast)17 ± 0.3Potent (GI% > 75)
Compound 3c (Tetrahydropyrroloquinolinone)A549 (Lung)Not specified5.9[4][7]
Quinoline-Chalcone Hybrid (37) MCF-7 (Breast)Not specified3.46
Quinolyl-thienyl Chalcone (31) HUVEC (Endothelial)Not specified0.021
Combretastatin A-4 (Reference) Multiple~1~0.01[5]
Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol provides a framework for assessing the effect of quinoline derivatives on tubulin polymerization in vitro. The principle relies on monitoring the increase in light scattering or absorbance as tubulin dimers polymerize into microtubules at 37°C.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA

  • GTP solution (100 mM)

  • Glycerol

  • Test quinoline compounds dissolved in DMSO

  • Reference inhibitor (e.g., colchicine) and stabilizer (e.g., paclitaxel)

  • Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm

  • 96-well microplates

Procedure:

  • Preparation: Keep all reagents, including the tubulin solution, on ice to prevent spontaneous polymerization.

  • Reaction Mixture: In a pre-chilled 96-well plate, prepare the reaction mixtures. For each well, add:

    • x µL GTB with 10% glycerol.

    • 1 µL of the test quinoline compound at various concentrations (or DMSO for control).

    • A final concentration of 2-3 mg/mL of purified tubulin.

    • The total volume should be brought to ~95 µL with buffer.

  • Incubation: Incubate the plate on ice for 15 minutes to allow the compound to interact with the tubulin dimers.

  • Initiation: Initiate polymerization by adding 5 µL of 20 mM GTP (final concentration 1 mM) and immediately transferring the plate to the spectrophotometer pre-heated to 37°C.

  • Measurement: Monitor the change in absorbance at 340 nm every 30 seconds for 60-90 minutes. The increase in absorbance corresponds to the extent of microtubule polymerization.

  • Data Analysis:

    • Plot absorbance (A340) versus time for each concentration.

    • Determine the maximum rate of polymerization (Vmax) from the steepest slope of the curve.

    • Calculate the percentage of inhibition relative to the DMSO control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Causality and Self-Validation: Using both a known inhibitor (colchicine) and a known stabilizer (paclitaxel) as controls is critical. The inhibitor should suppress the absorbance increase, while the stabilizer should enhance it, validating that the assay system is responding correctly to agents that modulate microtubule dynamics.

Part 2: Quinoline-Based Compounds in Industrial Monomer Stabilization

The prevention of undesired polymerization of vinyl monomers, such as styrene or acrylates, during synthesis, purification, and storage is a major industrial challenge.[8] This process is typically a free-radical chain reaction. The industry standard inhibitors are compounds that can effectively scavenge these radicals.

Established Inhibitors and Their Mechanisms

Common industrial polymerization inhibitors fall into two main categories:

  • Phenolic Inhibitors (e.g., 4-tert-Butylcatechol): These are radical scavengers that act via a hydrogen atom transfer (HAT) mechanism. The phenolic hydroxyl group donates a hydrogen atom to a propagating radical, terminating the chain and forming a stable phenoxyl radical that is less likely to initiate new chains.

  • Stable Nitroxide Radicals (e.g., TEMPO): These are highly efficient "true inhibitors" that directly trap carbon-centered propagating radicals to form non-radical species, effectively halting polymerization.[8][9]

The Potential of Quinolines as Radical Scavenging Antioxidants

While not traditionally used as industrial polymerization inhibitors, quinoline derivatives have demonstrated significant antioxidant and radical scavenging capabilities in biological and chemical studies.[10][11] Theoretical and experimental work suggests their antioxidant activity can proceed through mechanisms like single electron transfer (SET) or hydrogen atom transfer (HAT), depending on the specific derivative and its substituents.[1][2]

The ability to donate an electron or a hydrogen atom to a reactive species is the fundamental requirement for a radical chain inhibitor.[2] Therefore, the inherent antioxidant properties of the quinoline scaffold provide a strong scientific rationale for exploring its derivatives as potential inhibitors for industrial vinyl polymerization.

cluster_0 Free Radical Polymerization cluster_1 Inhibition Mechanisms Initiator Initiator Monomer Monomer Initiator->Monomer Monomer->Propagating Radical (P•) Phenolic Inhibitor (ArOH) Phenolic Inhibitor (ArOH) Propagating Radical (P•)->Phenolic Inhibitor (ArOH) H• Transfer Nitroxide Inhibitor (R₂NO•) Nitroxide Inhibitor (R₂NO•) Propagating Radical (P•)->Nitroxide Inhibitor (R₂NO•) Radical Trapping Quinoline (Potential Inhibitor) Quinoline (Potential Inhibitor) Propagating Radical (P•)->Quinoline (Potential Inhibitor) H• Transfer or e- Transfer P• P• Polymer Chain Polymer Chain P•->Polymer Chain Chain Growth Stable Phenoxyl Radical (ArO•) Stable Phenoxyl Radical (ArO•) Phenolic Inhibitor (ArOH)->Stable Phenoxyl Radical (ArO•) Terminated Chain (P-ONR₂) Terminated Chain (P-ONR₂) Nitroxide Inhibitor (R₂NO•)->Terminated Chain (P-ONR₂) Stabilized Quinoline Radical Stabilized Quinoline Radical Quinoline (Potential Inhibitor)->Stabilized Quinoline Radical

Caption: Comparison of radical scavenging mechanisms.

Experimental Protocol: Evaluating Inhibitor Performance for Styrene

This protocol, known as the boiling method, is a straightforward and effective way to screen the efficacy of potential inhibitors for volatile monomers like styrene.[1] It measures the induction period—the time before polymerization begins under thermal stress.

Materials:

  • Purified styrene monomer (inhibitor removed)

  • Test quinoline compounds

  • Reference inhibitor (e.g., 4-tert-Butylcatechol)

  • Constant temperature oil or water bath (e.g., set to 110°C)

  • Test tubes or small reflux apparatus

  • Timer

Procedure:

  • Preparation: Prepare stock solutions of the test quinoline compounds and the reference inhibitor in a suitable solvent or directly in styrene if soluble.

  • Sample Setup: In a series of identical test tubes, add a precise volume of purified styrene (e.g., 10 mL).

  • Inhibitor Addition:

    • To one tube, add no inhibitor (negative control).

    • To another, add the reference inhibitor at a known concentration (e.g., 100 ppm) (positive control).

    • To the remaining tubes, add the test quinoline compounds at the same concentration.

  • Heating: Place all test tubes simultaneously into the constant temperature bath, ensuring the liquid level is below the bath level. Start the timer immediately.

  • Observation: Observe the tubes continuously. The onset of bulk polymerization is marked by a sudden, rapid boiling and foaming of the monomer.

  • Measurement: Record the time it takes for each sample to begin auto-accelerated boiling. This is the induction period.

  • Data Analysis:

    • Compare the induction period of the test compounds to both the negative and positive controls.

    • A longer induction period indicates a more effective inhibitor under these conditions.

    • The experiment can be repeated at different temperatures and inhibitor concentrations to build a comprehensive performance profile.

Trustworthiness through Controls: The inclusion of a no-inhibitor control establishes the baseline time to polymerization, while the reference inhibitor provides a benchmark for performance. A successful experiment will show a short induction time for the control, a significantly longer time for the reference, and the results for the test compounds can be reliably placed on this scale.

Conclusion

The quinoline scaffold demonstrates remarkable versatility, acting as a potent and well-documented inhibitor in biological polymerization systems, particularly in the context of anticancer drug development. While its application in industrial monomer stabilization is not yet established, the fundamental antioxidant and radical-scavenging properties of quinoline derivatives present a compelling case for their investigation in this area. The experimental protocols provided herein offer robust frameworks for researchers to comparatively evaluate these compounds in both therapeutic and industrial contexts, paving the way for new discoveries and applications.

References
  • Wilhelm, E. A., et al. (n.d.). Antioxidant effect of quinoline derivatives containing or not selenium: Relationship with antinociceptive action quinolines are antioxidant and antinociceptive. ResearchGate. [Link]

  • Alcaro, F., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed. [Link]

  • Wilhelm, E. A., et al. (n.d.). Antioxidant effect of quinoline derivatives containing or not selenium: Relationship with antinociceptive action quinoli. Redalyc. [Link]

  • Alcaro, F., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. [Link]

  • Lü, J.-M., et al. (n.d.). Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. PMC. [Link]

  • Benage, B., et al. (n.d.). Polymerization inhibitor for styrene dehydrogenation units.
  • Roling, P. V., et al. (n.d.). Polymerization inhibitor and retarder compositions with amine stabilizer.
  • (n.d.). Compound polymerization inhibitor and application thereof in styrene rectification process.
  • Dadalas, M., et al. (2010). Polymer inhibition of vinyl aromatic monomers using a quinone methide/alkyl hydroxylamine combination. Patsnap Eureka. [Link]

  • You, D., et al. (n.d.). Polymerization inhibitor for vinyl-containing materials.
  • Amin, K., et al. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. ResearchGate. [Link]

  • Amin, K., et al. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Bentham Open. [Link]

  • Roling, P. V. (n.d.). Compositions and methods for inhibiting styrene polymerization.
  • Arhancet, J. P. (n.d.). Method for inhibiting polymer formation in styrene processing.
  • El-Damasy, D. A., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design,. Semantic Scholar. [Link]

  • de la Torre, B. G., et al. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PMC. [Link]

  • Sharma, P., et al. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI. [Link]

  • El-Damasy, D. A., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. ResearchGate. [Link]

  • Gudimchuk, N., et al. (2024). Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. RSC Publishing. [Link]

  • Gudimchuk, N., et al. (2024). Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. PMC. [Link]

  • Maciążek-Jurczyk, M., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. MDPI. [Link]

  • Ayogan, C., et al. (2025). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations | ACS Omega. ACS Publications. [Link]

  • Abd El-Lateef, H. M., et al. (2024). Design, synthesis, and antiproliferative screening of new quinoline derivatives bearing a cis-vinyl triamide motif as apoptosis activators and EGFR-TK inhibitors. PMC. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.